D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
Overview
Description
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) is a phosphoinositide derivative known for its role in cellular signaling pathways. This compound is recognized for its ability to interact with various phosphoinositide-specific kinases and phosphatases, making it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt), also known as tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate, is a phosphoinositol involved in signal transduction . It primarily targets phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) . These kinases play integral roles in processes such as cell growth, survival, and metabolism .
Mode of Action
This compound functions by binding to protein domains that are sensitive to its specific inositol phosphate structure . This allows it to participate in the regulation of intracellular signaling cascades . It antagonizes epidermal growth factor (EGF) signaling through the phosphatidylinositol 3-kinase pathway .
Biochemical Pathways
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can influence pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) . By influencing these pathways, it can be utilized to dissect the regulatory mechanisms of phosphoinositides .
Result of Action
The compound’s action results in the modulation of phosphoinositide-mediated signal transduction . It is 1,000-fold less potent than Ins (1,4,5)-P3 at initiating Ca2+ release when injected into Xenopus oocytes .
Action Environment
The action of D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can be influenced by various environmental factors. For instance, the production of this compound by intestinal epithelial cells increases approximately 2-14 fold, depending on the strain and incubation time, following infection with Salmonella . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular environment and specific physiological conditions.
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) functions by binding to protein domains that are sensitive to its specific inositol phosphate structure . This allows it to participate in the regulation of intracellular signaling cascades. It can influence pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are integral to processes such as cell growth, survival, and metabolism .
Cellular Effects
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) has been shown to modulate phosphoinositide-mediated signal transduction . It can influence pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are integral to processes such as cell growth, survival, and metabolism .
Molecular Mechanism
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions by binding to protein domains that are sensitive to its specific inositol phosphate structure .
Temporal Effects in Laboratory Settings
It is known that the production of this compound by intestinal epithelial cells increases approximately 2-14 fold, depending on the strain and incubation time, following infection with Salmonella .
Transport and Distribution
It is known that it interacts with various phosphoinositide-specific kinases and phosphatases .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can be synthesized through the phosphorylation of inositol derivatives. The process typically involves the use of specific kinases that add phosphate groups to the inositol ring at the 1, 4, 5, and 6 positions. The reaction conditions often require a controlled environment with precise pH and temperature settings to ensure the correct phosphorylation pattern .
Industrial Production Methods
Industrial production of D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) involves large-scale synthesis using bioreactors. These reactors provide the necessary conditions for the enzymatic phosphorylation of inositol derivatives. The process is optimized for high yield and purity, with continuous monitoring and adjustment of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction could result in dephosphorylated inositol derivatives .
Scientific Research Applications
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used to study the structure and function of phosphoinositides and their role in cellular signaling.
Biology: The compound is utilized to investigate intracellular signaling pathways, particularly those involving phosphoinositide-specific kinases and phosphatases.
Medicine: Research on D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) has implications for understanding diseases related to cellular signaling dysregulation, such as cancer and diabetes.
Industry: It is used in the development of pharmaceuticals and other products that target cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
D-myo-Inositol-1,2,4,5-tetraphosphate (sodium salt): Another inositol phosphate with a different phosphorylation pattern.
D-myo-Inositol-1,4,5-trisphosphate (sodium salt): A trisphosphate derivative with similar biological properties
Uniqueness
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct protein domains and participate in unique signaling pathways. This makes it a valuable tool for studying the regulation of phosphoinositide-mediated signal transduction .
Properties
IUPAC Name |
tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJWPAQUIBBLR-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na4O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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